molecular formula C12H21N3 B1580574 1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazine CAS No. 5059-36-9

1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazine

Cat. No. B1580574
CAS RN: 5059-36-9
M. Wt: 207.32 g/mol
InChI Key: AUSXFRFXXDHSTC-UHFFFAOYSA-N
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Description

“1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazine” is a chemical compound with the CAS Number: 5059-36-9 . It has a molecular weight of 207.32 . The IUPAC name for this compound is 1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H21N3/c1-11-3-4-12(2)15(11)10-9-14-7-5-13-6-8-14/h3-4,13H,5-10H2,1-2H3 . This code provides a specific representation of the molecular structure.


Physical And Chemical Properties Analysis

This compound is a liquid at ambient temperature . It has a boiling point of 345.8±42.0 °C at 760 mmHg . The density of this compound is 1.1±0.1 g/cm3 . It has a flash point of 162.9±27.9 °C .

Scientific Research Applications

1. Metabolic Studies and Pharmacokinetics

  • Metabolism of HIV-1 Protease Inhibitor L-735,524 : The study detailed the metabolic pathways of L-735,524, an HIV-1 protease inhibitor. It identified major metabolic pathways involving glucuronidation, N-oxidation, para-hydroxylation, and other processes, highlighting the complexity of drug metabolism and excretion in humans (Balani et al., 1995).
  • Metabolism and Disposition in Humans : Papers on Venetoclax and BMS-690514 explored the extensive metabolism these compounds undergo in the human body, detailing the various metabolic pathways and the disposition of metabolites in humans (Liu et al., 2017); (Christopher et al., 2010).

2. Therapeutic and Clinical Studies

  • 5-HT1A Receptor Antagonist in Anxiety and Mood Disorders : Research on DU 125530 explored its potential as a 5-HT1A antagonist with applications in treating anxiety and mood disorders. The study involved assessing receptor occupancy in healthy male volunteers, providing insights into the drug's tolerability and dosage considerations (Rabiner et al., 2002).
  • Treatment of Enterobius Vermicularis Infections : A study on piperazine hydrate and pyrvinium pamoate demonstrated their efficacy as anthelmintics against ascariasis and oxyuriasis infestations, showcasing the therapeutic applications of piperazine derivatives in treating parasitic infections (Barua et al., 1979).

3. Research on Psychoactive Substances

  • Psychoactive Substance Analysis : Studies on substances like MT-45 and TFMPP provided insights into the effects, metabolism, and potential risks associated with novel psychoactive substances. This research helps in understanding the pharmacodynamics and potential public health impacts of these substances (Papsun et al., 2016); (Jan et al., 2010).

Safety And Hazards

This compound is classified as dangerous with the signal word “Danger” and hazard statement H314 . Precautionary statements include P260, P280, and P308+P313 . It causes skin burns .

properties

IUPAC Name

1-[2-(2,5-dimethylpyrrol-1-yl)ethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3/c1-11-3-4-12(2)15(11)10-9-14-7-5-13-6-8-14/h3-4,13H,5-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSXFRFXXDHSTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1CCN2CCNCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00198618
Record name 1-(2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethyl)piperazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazine

CAS RN

5059-36-9
Record name 1-(2-(2,5-Dimethylpyrrol-1-yl)ethyl)piperazine
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Record name 5059-36-9
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Record name 1-(2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethyl)piperazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazine
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Record name 1-[2-(2,5-Dimethylpyrrol-1-yl)ethyl]piperazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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